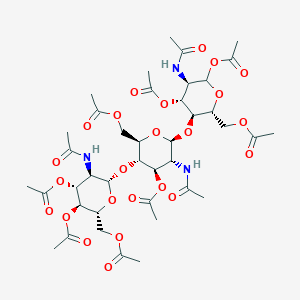

Chitotriose Undecaacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chitotriose undecaacetate (CTU) is a natural polysaccharide composed of three repeating units of chitin, a polysaccharide composed of β-1,4-linked N-acetylglucosamine. CTU is a linear polymer of 11-carbon atoms and is commonly used in scientific research as a substrate for enzymatic hydrolysis. CTU is also a valuable tool for understanding the mechanism of action of enzymes and the biochemical and physiological effects of enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability Research

Scientific Field

This research falls under the field of Pharmacokinetics and Bioavailability .

Application Summary

Chitotriose, along with chitobiose, has been studied for their pharmacokinetics, bioavailability, and tissue distribution in rats . These compounds are types of chitooligosaccharides (COSs), which have various physiological activities and broad application prospects .

Methods and Procedures

A sensitive and selective ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) method was developed for determining chitobiose and chitotriose in rat serum and tissues . This method was then applied to the pharmacokinetics and tissue distribution study of COS 2 and COS 3 after intragastric and intravenous administration .

Results and Outcomes

After intragastric administration, COS 2 and COS 3 were rapidly absorbed, reached peak concentrations in the serum after approximately 0.45 h, and showed rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h . The absolute oral bioavailability of COS 2 and COS 3 was 0.32%–0.52% . COS 2 and COS 3 were widely distributed in Wistar rat tissues and could penetrate the blood–brain barrier without tissue accumulation .

Biomedical Applications of Chitosan

Scientific Field

This research falls under the field of Biomedical Applications .

Application Summary

Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

Methods and Procedures

Chitosan and its derivatives have been used in various applications, including antibacterial, anticancer, wound healing, and tissue engineering fields . Its role in these applications involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .

Results and Outcomes

Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . In cancer therapy, chitosan-based nanocarriers have shown promise in enhancing therapeutic efficacy while minimising side effects . Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .

Monomer Preparation and Structure Analysis

Scientific Field

This research falls under the field of Chemical Analysis and Monomer Preparation .

Application Summary

Chitotriose, along with chitobiose, has been studied for their structure and monomer preparation . These compounds are types of chitooligosaccharides (COSs), which have various physiological activities and broad application prospects .

Methods and Procedures

The TLC analysis was used to determine the end point of enzymatic hydrolysis reaction, and the component of hydrolysis products were analyzed by HPLC . The enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . Then, chitobiose and chitotriose were separated by a home-made cation ion .

Results and Outcomes

The results showed that the enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . This study provides a method for the preparation and structure analysis of chitobiose and chitotriose .

Antitumor Activity Enhancement

Scientific Field

This research falls under the field of Cancer Research and Treatment .

Application Summary

Chitotriose has been studied for its potential to enhance the antitumor activity of Doxorubicin . This research is particularly focused on MDA-MB-231 Cells .

Methods and Procedures

The study involved the use of chitotriose in combination with Doxorubicin, a common chemotherapy drug, to investigate its effects on the antitumor activity .

Results and Outcomes

The study found that chitotriose enhanced the antitumor activity of Doxorubicin . This suggests that chitotriose could potentially be used as an adjuvant in cancer treatment to improve the efficacy of chemotherapy drugs .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMZYRVOXWCPFH-RANHEDMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitotriose Undecaacetate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)